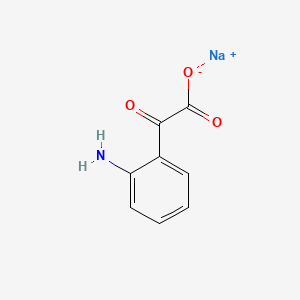

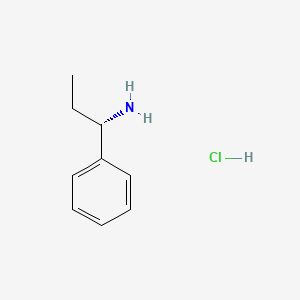

(S)-1-phenylpropan-1-amine hydrochloride

Description

Scientific Research Applications

Pharmaceutical Analysis and Drug Formulation : Phenylpropanolamine hydrochloride can be analyzed quantitatively in drug formulations using gas chromatography, demonstrating its use in the pharmaceutical industry for quality control and formulation analysis (Hishta & Lauback, 1969).

Prodrug Carrier Research : Studies have explored the use of oxidized cellulose as a prodrug carrier for amine drugs like phenylpropanolamine hydrochloride. This involves covalently linking the drug to a biocompatible polymer, offering a potential macromolecular prodrug delivery system (Zhu, Kumar, & Banker, 2001).

Colorimetric Determination in Pharmaceuticals : Phenylpropanolamine hydrochloride can be determined in pharmaceutical products using a colorimetric method based on its reaction with ninhydrin. This method is suitable for products without other primary or secondary amines (Burke, Venturella, & Senkowski, 1974).

Study of Psychoactive Substances : Research includes the investigation of the metabolism and psychotomimetic activity of methoxylated 1-phenyl-2-aminopropanes, to which phenylpropanolamine hydrochloride is related. Such studies contribute to understanding the biochemical and pharmacological aspects of these substances (Zweig & Castagnoli, 1977).

Enantioselective Autocatalysis : Research in asymmetric synthesis demonstrates the enantioselective autocatalysis of (R)-1-phenylpropan-1-ol, a compound related to phenylpropanolamine hydrochloride. This highlights its importance in stereochemical studies and the production of enantiomerically pure compounds (ShengJian et al., 1993).

Enzymatic N-Demethylation Study : Enzymatic N-demethylation of tertiary amines related to phenylpropanolamine hydrochloride has been investigated, providing insights into drug metabolism and pharmacokinetics (Abdel-Monem, 1975).

Forensic Analysis : The compound has been involved in studies for forensic analysis, especially in the context of psychoactive substances. Understanding its chemical properties assists in the identification of novel psychoactive substances (Chapman, 2017).

Biocatalytic Synthesis : It has been used in transaminase-mediated synthesis for the production of pharmaceutically relevant compounds, demonstrating its role in environmentally friendly and efficient chemical synthesis (Lakó et al., 2020).

Analytical Techniques in Pharmaceuticals : High-pressure liquid chromatography has been applied to analyze phenylpropanolamine hydrochloride in pharmaceutical preparations, indicating its role in the development of analytical methodologies (Sprieck, 1974).

Drug Synthesis and Biological Activity : Studies on the synthesis and biological activity of derivatives of phenylpropanolamine hydrochloride provide insights into its pharmacological potential and its role in the development of new therapeutic agents (Gasparyan et al., 2015).

properties

IUPAC Name |

(1S)-1-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h3-7,9H,2,10H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVMJKAAXNELJW-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659283 | |

| Record name | (1S)-1-Phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-phenylpropan-1-amine hydrochloride | |

CAS RN |

19146-52-2 | |

| Record name | Benzenemethanamine, α-ethyl-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19146-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-1-Phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.